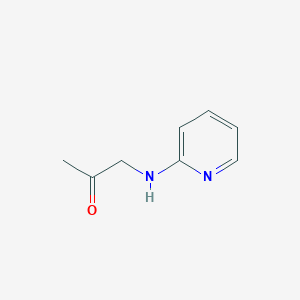
1-(Pyridin-2-ylamino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylamino)propan-2-one, also known as Pyridinylaminopropanone (PAP), is a chemical compound that has been extensively studied for its potential applications in various fields of research. PAP is a yellow crystalline powder with a molecular weight of 177.22 g/mol, and its chemical formula is C9H10N2O.
Mecanismo De Acción
The mechanism of action of PAP is not fully understood, but it is believed to inhibit the activity of several enzymes by binding to their active sites. PAP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways and have been implicated in the development of cancer. PAP has also been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
PAP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, PAP has been shown to have antioxidant and anti-inflammatory effects. PAP has also been shown to promote the differentiation of neural stem cells into neurons, suggesting that it may have potential applications in regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PAP in lab experiments is its relatively low cost and ease of synthesis. PAP is also stable under a wide range of conditions, making it a useful tool for studying enzyme inhibition and other biochemical processes. However, PAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on PAP. One area of interest is the development of PAP derivatives with improved potency and selectivity for specific enzymes. PAP has also been studied for its potential applications in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, PAP has been investigated as a potential anticancer agent, and further studies could lead to the development of new cancer treatments. Finally, PAP has shown promise as a tool for studying enzyme inhibition and other biochemical processes, and further research could lead to new insights into these processes.
Métodos De Síntesis
The synthesis of PAP can be achieved through a multi-step process involving the reaction of pyridine-2-carboxylic acid with oxalyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1-propanol in the presence of a base to yield PAP. The purity of the product can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
PAP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. PAP has been shown to inhibit the activity of several enzymes, including tyrosine kinases, and has been investigated as a potential anticancer agent. PAP has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
108245-63-2 |
|---|---|
Nombre del producto |
1-(Pyridin-2-ylamino)propan-2-one |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylamino)propan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10) |
Clave InChI |
ZTOJPZCHEATVLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC1=CC=CC=N1 |
SMILES canónico |
CC(=O)CNC1=CC=CC=N1 |
Sinónimos |
2-Propanone,(2-pyridylamino)-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)










